molecular formula C21H19N5O4 B3008913 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-97-0

2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B3008913
CAS No.: 899741-97-0
M. Wt: 405.414
InChI Key: QDFULUHSNXLOEQ-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a carboxamide core with substituted phenyl groups at positions 2 and 7. The 4-ethoxyphenyl group at position 2 introduces an electron-donating ethoxy substituent at the para position, while the 3-methoxyphenyl group at position 9 adds a meta-oriented methoxy substituent.

The compound’s design aligns with medicinal chemistry strategies to optimize solubility, bioavailability, and target binding through substituent modulation.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-14-9-7-12(8-10-14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-5-4-6-15(11-13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFULUHSNXLOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 342.36 g/mol

The compound features a purine core with ethoxy and methoxy phenyl substituents, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound has been observed to inhibit the growth of cancer cells by inducing apoptosis.
  • Targeting specific signaling pathways : It may interfere with pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on several enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is significant due to their role in inflammation and cancer progression.
EnzymeInhibition ActivityReference
COX-1Moderate
COX-2Significant

Antioxidant Activity

The antioxidant potential of the compound contributes to its overall biological activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of target proteins, suggesting a strong interaction that may lead to inhibition of their activity.
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Mechanistic studies indicate that the compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Breast Cancer Study : A derivative showed a significant reduction in tumor size in animal models when treated with the compound, demonstrating its potential as an anticancer agent.
  • Inflammatory Diseases : Clinical trials have indicated that compounds with similar structures can reduce symptoms in patients with inflammatory conditions by inhibiting COX enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Positional Effects: The 3-methoxyphenyl group in the target compound (meta position) likely offers better steric accommodation for receptor binding compared to the 2-methoxyphenyl (ortho) isomer (CAS 869069-21-6), where the substituent may hinder interactions . 4-Ethoxyphenyl at position 2 provides moderate lipophilicity, whereas 4-hydroxyphenylamino (CAS 1022155-73-2) introduces a polar, hydrogen-bonding moiety that could alter pharmacokinetics .

Functional Group Impact: Methoxy vs. Methyl vs. Methoxy/Ethoxy: Methyl groups (CAS 64440-99-9) lack the electron-donating resonance effects of methoxy/ethoxy, which may reduce interactions with charged biological targets .

Synthetic Considerations :

  • The synthesis of related compounds involves thiourea intermediates and selective S-alkylation, as demonstrated in the preparation of 8-mercaptopurine derivatives . Scalability and purity are achievable for analogs like CAS 869069-21-6, suggesting similar feasibility for the target compound .

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